molecular formula C16H18ClNO B13734185 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate CAS No. 1633-40-5

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate

Cat. No.: B13734185
CAS No.: 1633-40-5
M. Wt: 275.77 g/mol
InChI Key: VUXWILCYNVUJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate (CAS: CID 15409) is a crystalline organic compound with the molecular formula C₁₆H₁₇NO·HCl·½H₂O . Its structure comprises a ketone group linked to two aromatic rings (phenyl groups) and a dimethylamino substituent. The SMILES notation is CN(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2, and the InChIKey is FFXYYGZTOUQTBO-UHFFFAOYSA-N . The hemihydrate form indicates partial hydration (½ water molecule per formula unit), which may influence its stability and solubility.

Properties

CAS No.

1633-40-5

Molecular Formula

C16H18ClNO

Molecular Weight

275.77 g/mol

IUPAC Name

dimethyl-(2-oxo-1,2-diphenylethyl)azanium;chloride

InChI

InChI=1S/C16H17NO.ClH/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H

InChI Key

VUXWILCYNVUJMB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Arylketone Core: 2-Dimethylamino-2-phenylacetophenone

The key intermediate, 2-dimethylamino-2-phenylacetophenone , is generally synthesized via reductive amination or catalytic hydrogenation methods starting from arylalkanone precursors or arylisonitrosoalkanones.

  • Catalytic Hydrogenation Route : According to patent WO1993001158A1, arylketoamines can be prepared by hydrogenation of arylisonitrosoalkanones in the presence of a transition metal catalyst (e.g., Pd, Pt) under hydrogen pressures of 15 to 300 psig and temperatures between 5°C and 100°C. This process allows direct conversion to the arylketoamine hydrochloride salts without isolating intermediates, using a single solvent system. The reaction conditions are mild and scalable, suitable for industrial applications.

  • Reductive Amination Route : This involves reacting the corresponding ketone with dimethylamine under reductive conditions, often using reducing agents like sodium cyanoborohydride or catalytic hydrogenation. This method is widely used for introducing the dimethylamino group at the alpha position of the acetophenone.

Methylation and Functionalization Steps

In some synthetic schemes, methylation of precursor compounds such as benzil derivatives is employed to obtain related ketone intermediates like 2,2-dimethoxy-2-phenylacetophenone, which can be further transformed into the target compound.

  • A notable process involves reacting benzil with dimethyl sulfate and sodium methylate in a nonpolar solvent such as xylene, catalyzed by polyethylene glycol or crown ethers. The reaction is conducted at temperatures ranging from -20°C to 100°C with vigorous stirring to ensure homogeneity. After completion, the product is purified by washing and distillation, yielding high purity 2,2-dimethoxy-2-phenylacetophenone, which can serve as a precursor for further modification.
Parameter Details
Reactants Benzil, Dimethyl sulfate, Sodium methylate
Solvent Xylene (nonpolar, water-immiscible)
Catalysts Polyethylene glycol, Crown ethers
Temperature Range -20°C to 100°C
Reaction Time Few hours
Purity of Product 99.9% (by GC)
Yield ~88% (based on benzil)

Formation of Hydrochloride Salt and Hemihydrate Crystallization

The hydrochloride salt formation of 2-dimethylamino-2-phenylacetophenone is typically achieved by treating the free base with hydrochloric acid in a controlled solvent environment, often using solvents such as ethanol or isopropanol.

  • The hemihydrate form is obtained by crystallization under controlled humidity and temperature conditions, ensuring incorporation of half a mole of water per mole of the hydrochloride salt. This hydrate form enhances the compound's stability and handling properties.

  • Crystallization parameters such as solvent choice, temperature gradient, and drying conditions are critical to obtain the hemihydrate with consistent purity and morphology.

Representative Synthetic Procedure (Literature-Based)

A generalized synthetic procedure based on combined literature and patent data is as follows:

  • Preparation of 2-Dimethylamino-2-phenylacetophenone : React the corresponding aryl ketone with dimethylamine under reductive conditions or hydrogenate arylisonitrosoalkanone precursor in the presence of a transition metal catalyst.

  • Purification : Isolate the free base by extraction and purification, typically via recrystallization or chromatography.

  • Salt Formation : Dissolve the free base in an appropriate solvent and add stoichiometric hydrochloric acid to form the hydrochloride salt.

  • Crystallization : Slowly evaporate the solvent or cool the solution under controlled humidity to obtain the hemihydrate crystals.

  • Drying and Characterization : Dry under vacuum at ambient temperature to maintain hemihydrate form; confirm structure and hydration by X-ray crystallography and thermal analysis.

Analytical and Characterization Data

  • Purity : Typically >98% as confirmed by HPLC and GC.

  • Melting Point : The hydrochloride hemihydrate form exhibits a melting point range around 65–66°C, consistent with literature reports.

  • Spectroscopic Data : NMR (1H and 13C), IR, and mass spectrometry confirm the molecular structure and salt formation.

Summary Table of Preparation Methods

Step Method/Condition Key Notes Reference
Arylketone synthesis Hydrogenation of arylisonitrosoalkanones Transition metal catalyst, 5–100°C, 15–300 psig H2
Methylation of benzil Dimethyl sulfate, sodium methylate, xylene, PEG catalyst -20 to 100°C, vigorous stirring, high purity
Salt formation Reaction with HCl in ethanol or IPA Controlled crystallization to hemihydrate Inferred
Crystallization Slow evaporation or cooling under humidity control Ensures hemihydrate formation Inferred
Purification Recrystallization, washing, drying >98% purity, melting point 65–66°C

Chemical Reactions Analysis

2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate undergoes various chemical reactions, including:

Scientific Research Applications

Photoinitiator in Polymer Chemistry

Overview:
The compound serves as a photoinitiator for free radical polymerization. Upon exposure to UV light, it generates reactive species that initiate the polymerization of monomers into polymers.

Key Applications:

  • Coatings: Used in UV-cured coatings for wood, metal, and plastic surfaces.
  • Adhesives: Enhances the curing process of adhesives used in various industries.
  • Inks: Employed in printing inks for rapid drying and high durability.

Case Study:
A study demonstrated that formulations containing 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate exhibited improved curing rates and mechanical properties compared to traditional photoinitiators. The optimized formulation resulted in a 30% increase in adhesion strength for UV-cured coatings .

Pharmaceutical Applications

Overview:
This compound is also explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Key Applications:

  • Drug Delivery: Facilitates the encapsulation of therapeutic agents within polymer matrices.
  • Synthesis of Active Pharmaceutical Ingredients (APIs): Acts as an intermediate in the synthesis of various APIs.

Case Study:
Research indicated that incorporating this compound into lipid-based nanocarriers significantly enhanced the bioavailability of poorly soluble drugs. The study reported a 50% increase in drug release rates compared to non-modified carriers .

Cosmetic Formulations

Overview:
The compound is utilized in cosmetic formulations due to its ability to stabilize emulsions and enhance product performance.

Key Applications:

  • Sunscreens: Improves the stability and efficacy of UV filters.
  • Moisturizers: Enhances skin penetration of active ingredients.

Case Study:
In a comparative analysis of sunscreen formulations, those containing this compound demonstrated superior UV protection and longer-lasting effects on skin compared to conventional formulations without this compound .

Advanced Material Development

Overview:
The compound is involved in the development of advanced materials, particularly in the fields of nanotechnology and biomaterials.

Key Applications:

  • Nanocomposites: Used as a component in the synthesis of nanocomposite materials with enhanced mechanical properties.
  • Biomaterials: Explored for use in tissue engineering applications due to its biocompatibility.

Case Study:
A recent investigation into carbosilane dendrimers revealed that incorporating this compound improved the biophysical properties and stability of dendritic structures used for gene delivery applications. The modified dendrimers showed a 40% increase in transfection efficiency compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

a) Thiophene Fentanyl Hydrochloride (CAS: 2306823-39-0)
  • Molecular Formula : C₂₄H₂₆N₂OS·HCl
  • Structural Differences : Replaces one phenyl group with a thiophene ring and includes a fentanyl backbone. Both compounds share a tertiary amine and hydrochloride salt form but differ in aromatic substituents and pharmacological activity. Thiophene fentanyl is a synthetic opioid, whereas the target compound lacks reported opioid activity .
b) Benzilic Acid (CAS: 76-93-7)
  • Molecular Formula : C₁₄H₁₂O₃
  • Structural Differences: Contains a diphenylhydroxyacetic acid structure instead of a ketone and dimethylamino group. Both have two aromatic rings but differ in functional groups and acidity (benzilic acid is a carboxylic acid derivative) .

Hydrochloride Hemihydrate Compounds

a) Paroxetine Hydrochloride Hemihydrate (CAS: 110429-35-1)
  • Molecular Formula: C₁₉H₂₀FNO₃·HCl·½H₂O
  • Comparison : A selective serotonin reuptake inhibitor (SSRI) with a hemihydrate form. Unlike the target compound, paroxetine features a fluorophenyl group and a piperidine ring. Both share hydration-dependent stability, critical for pharmaceutical formulations .
b) (R)-(-)-Apomorphine Hydrochloride Hemihydrate (UN2811)
  • Molecular Formula: C₁₇H₁₇NO₂·HCl·½H₂O
  • Comparison: A dopamine agonist with a hemihydrate structure. Both compounds have tertiary amines and hydrochloride salts, but apomorphine’s aporphine skeleton contrasts with the acetophenone backbone of the target compound .

Hydration-State Comparisons

Compound Name Molecular Formula CAS/ID Hydration State Key Functional Groups Applications
2-Dimethylamino-2-phenylacetophenone HCl hemihydrate C₁₆H₁₇NO·HCl·½H₂O CID 15409 Hemihydrate Ketone, dimethylamino, phenyl Unknown (research compound)
Paroxetine HCl hemihydrate C₁₉H₂₀FNO₃·HCl·½H₂O 110429-35-1 Hemihydrate Fluorophenyl, piperidine Antidepressant
Chlorobutanol Hemihydrate C₄H₇Cl₃O·½H₂O 6001-64-5 Hemihydrate Chloral, tertiary alcohol Preservative, sedative

Key Observations :

  • Hemihydrates often exhibit enhanced stability compared to anhydrous forms, as seen in paroxetine and chlorobutanol .
  • The target compound’s lack of reported pharmacological data contrasts with FDA-approved hemihydrates like paroxetine .

Solubility and Stability Trends

  • Hydrochloride Salts : Both the target compound and apomorphine hydrochloride hemihydrate are likely water-soluble due to ionic interactions, though solubility data for the former are unavailable .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-dimethylamino-2-phenylacetophenone hydrochloride hemihydrate?

  • Methodological Answer : The synthesis typically involves condensation of dimethylamine with 2-phenylacetophenone derivatives under acidic conditions, followed by hydrochlorination. Key steps include:

  • Precursor activation : Use of HCl gas or concentrated hydrochloric acid to protonate the amine intermediate.
  • Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance solubility and reaction efficiency .
  • Crystallization : Slow cooling or solvent evaporation to isolate the hemihydrate form. Purity is optimized via recrystallization in water-alcohol mixtures .
    • Critical Parameter : Excess HCl can lead to over-salt formation, reducing yield. Monitor pH during crystallization.

Q. Which analytical techniques are most effective for confirming the hydrate form and purity of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantifies water loss at ~100–120°C to distinguish hemihydrate from anhydrous forms .
  • X-ray Diffraction (XRD) : Resolves crystal lattice parameters, confirming the hemihydrate structure via SHELX refinement .
  • NMR Spectroscopy : Detects proton environments; deuterated solvents (DMSO-d6) enhance signal resolution for amine and aromatic protons .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How does the hydrochloride counterion influence solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, critical for in vitro assays .
  • Stability : Conduct pH-dependent stability studies (pH 3–9) to identify degradation thresholds. Acidic conditions (pH <4) stabilize the hydrochloride form, while alkaline conditions promote hydrolysis .

Advanced Research Questions

Q. What computational strategies predict the stability and dehydration behavior of the hemihydrate form?

  • Methodological Answer :

  • Periodic DFT Calculations : Model hydrogen-bonding networks and water molecule interactions within the crystal lattice. Software like VASP or CASTEP quantifies lattice energy differences between hydrate and anhydrous forms .
  • Molecular Dynamics (MD) : Simulate dehydration kinetics under varying humidity/temperature conditions. Force fields (e.g., AMBER) parameterize water molecule mobility .
    • Validation : Compare computational results with experimental TGA and dynamic vapor sorption (DVS) data .

Q. How can structural modifications to the phenylacetophenone core enhance bioactivity while maintaining hydrate stability?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -F, -CF3) at the para position to modulate electron density and receptor binding. Monitor hydrate stability via accelerated aging tests (40°C/75% RH) .
  • Co-crystallization Screens : Use GRAS (Generally Recognized as Safe) co-formers (e.g., succinic acid) to stabilize the hydrate form while improving dissolution rates .

Q. What mechanistic insights explain the compound’s interaction with neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on the dimethylamino group’s role in H-bonding and π-cation interactions .
  • In Vitro Electrophysiology : Patch-clamp assays on transfected HEK293 cells quantify ion channel modulation. EC50 values correlate with structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.